Cas no 550-90-3 (7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
![7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)- structure](https://ja.kuujia.com/scimg/cas/550-90-3x500.png)
7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)- 化学的及び物理的性質
名前と識別子
-
- 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-
- (+)-Lupanine Perchlorate
- Lupanine
- LUPANINE(SH)
- 2-OXO-3-PYRROLIDINECARBOXYLIC ACID
- 2-OXO-PYRROLIDINE-3-CARBOXYLIC ACID
- 2-oxosparteine
- 3-Pyrrolidinecarboxylic acid,2-oxo
- Spartein-15-one
- [ "2-Oxosparteine" ]
- 4356-43-8
- (+)-2-Oxosparteine
- JYIJIIVLEOETIQ-XDQVBPFNSA-N
- (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadecan-6-one
- AKOS040760061
- Lupanine, (+/-)-
- SCHEMBL564463
- LUPANINE, (+)-
- Lupanin
- NS00094225
- (+/-)-LUPANINE
- UNII-9K48888N9P
- DTXSID001023908
- 183KU7535A
- Q27103558
- UNII-183KU7535A
- 7,14-METHANO-2H,11H-DIPYRIDO(1,2-A:1',2'-E)(1,5)DIAZOCIN-11-ONE, DODECAHYDRO-, (7R,7AS,14R,14AR)-REL-
- 9K48888N9P
- CHEBI:28193
- (+/-)-2-OXOSPARTEINE
- d-Lupanine
- (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
- (RAC)-2-OXOSPARTEINE
- 550-90-3
- LUPANINE D-FORM [MI]
- CHEMBL459396
- LUPANINE DL-FORM [MI]
- Lupanine d-form
- Spartein-2-one
- 7,14-METHANO-2H,11H-DIPYRIDO(1,2-A:1',2'-E)(1,5)DIAZOCIN-11-ONE, DODECAHYDRO-, (7S,7AR,14S,14AS)-
- DL-LUPANINE
- CS-0023989
- AT20203
- (7alpha,7aalpha,14alpha,14abeta)-dodecahydro-7,14-methano-2H,11H-dipyridol[1,2-a:1',2'-e][1,5]diazocin-11-one
- (+)-Lupanine
- HY-N3359
- Lupanine, D-
- (7alpha,7aalpha,14alpha,14abeta)-dodecahydro-7,14-methano-2H,11H-dipyridol(1,2-a:1',2'-e)(1,5)diazocin-11-one
- DA-49111
- 15-Oxosparteine
-
- MDL: MFCD00870094
- インチ: InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
- InChIKey: JYIJIIVLEOETIQ-XDQVBPFNSA-N
- ほほえんだ: O=C1CCC[C@@]2([H])N1C[C@@]3([H])[C@@](CCCC4)([H])N4C[C@]2([H])C3
計算された属性
- せいみつぶんしりょう: 248.18900
- どういたいしつりょう: 248.189
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 23.6A^2
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 0.9789 (rough estimate)
- ゆうかいてん: 40-44°
- ふってん: bp3 190-193°
- フラッシュポイント: 172.7°C
- 屈折率: nD24 1.5444
- PSA: 23.55000
- LogP: 1.74750
- ひせんこうど: D25 +84° (c = 4.8 in alc)
7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)- セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TMA0805-100 mg |
Lupanine |
550-90-3 | 98% | 100MG |
¥ 17,500 | 2023-07-11 | |
TargetMol Chemicals | TMA0805-100mg |
Lupanine |
550-90-3 | 100mg |
¥ 17500 | 2024-07-19 | ||
BioAustralis | BIA-L1951-5mg |
Lupanine |
550-90-3 | >95% by HPLC | 5mg |
$895.00 | 2024-08-21 | |
A2B Chem LLC | AG28029-2.5mg |
lupanine |
550-90-3 | 98 | 2.5mg |
$725.00 | 2023-12-30 | |
A2B Chem LLC | AG28029-1mg |
lupanine |
550-90-3 | 96% | 1mg |
$325.00 | 2024-04-19 | |
Ambeed | A681298-100mg |
(7S,7aR,14S,14aS)-Dodecahydro-2H,11H-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one |
550-90-3 | 98% | 100mg |
$5950.0 | 2025-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L75400-5mg |
Lupanine |
550-90-3 | 5mg |
¥3200.0 | 2021-09-09 | ||
BioAustralis | BIA-L1951-1mg |
Lupanine |
550-90-3 | >95% by HPLC | 1mg |
$255.00 | 2024-08-21 | |
TargetMol Chemicals | TMA0805-50mg |
Lupanine |
550-90-3 | 50mg |
¥ 13800 | 2024-07-19 | ||
TargetMol Chemicals | TMA0805-50 mg |
Lupanine |
550-90-3 | 98% | 50mg |
¥ 13,800 | 2023-07-11 |
7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)- 関連文献
-
M. F. Grundon Nat. Prod. Rep. 1985 2 235
-
J. P. Michael Nat. Prod. Rep. 1994 11 17
-
M. F. Grundon Nat. Prod. Rep. 1987 4 415
-
J. P. Michael Nat. Prod. Rep. 1990 7 485
-
Herbert Weisz,I. Vereno,Z. G. Szabó,I. Konkoly Thege,M. E. Jones,G. C. Gidley,R. M. Averill,J. J. Inczédy Proc. Anal. Div. Chem. Soc. 1978 15 43
7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-に関する追加情報
7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-: A Comprehensive Overview
The compound with CAS No. 550-90-3, commonly referred to as 7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of diazocins, which are known for their unique structural features and potential applications in drug discovery. The diazocin framework is particularly intriguing due to its bicyclic structure and the presence of nitrogen atoms within the ring system.
Recent advancements in synthetic chemistry have enabled researchers to explore the synthesis and characterization of this compound in greater depth. The dodecahydro designation indicates a fully hydrogenated structure, which contributes to its stability and potential bioavailability. The stereochemistry of the compound is defined by its specific configuration at four chiral centers: (7S,7aR,14S,14aS). This stereochemical arrangement is crucial for understanding its pharmacokinetic properties and biological activity.
One of the most notable aspects of this compound is its dipyrido framework. The dipyrido system refers to the presence of two pyridine rings fused together in a specific manner. This structural motif is not only aesthetically pleasing but also functionally significant. The dipyrido[1,2-a:1',2'-e] nomenclature highlights the positions of fusion between the two pyridine rings and the diazocin core. Such a structure can potentially serve as a scaffold for various functional groups that could enhance its biological activity.
Recent studies have focused on the synthesis and stereocontrol of this compound. Researchers have employed advanced methodologies such as enantioselective catalysis and asymmetric synthesis to achieve the desired stereochemistry. These efforts have been instrumental in improving the yield and purity of the compound while maintaining its structural integrity. The ability to synthesize this compound with high enantiomeric excess has opened new avenues for exploring its pharmacological properties.
The biological activity of CAS No. 550-90-3 has been a focal point of recent investigations. Preclinical studies suggest that this compound exhibits potent activity against certain types of cancer cells. Its ability to inhibit key enzymes involved in cell proliferation has made it a promising candidate for anticancer drug development. Furthermore, studies on its toxicological profile indicate that it has a favorable safety margin when administered at therapeutic doses.
In addition to its therapeutic potential, this compound has also been explored for its role in drug delivery systems. Its unique structure allows for easy functionalization with targeting moieties or drug payloads. Researchers have successfully conjugated this compound with various ligands to enhance its specificity towards certain cell types or tissues.
From an analytical standpoint, modern techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and stereochemistry of CAS No. 550-90-3. These tools have provided invaluable insights into the spatial arrangement of atoms within the molecule and have helped validate theoretical models proposed by researchers.
The development of efficient synthetic routes for this compound remains an active area of research. Traditional methods often involve multi-step processes with low yields; however, recent innovations have introduced more streamlined approaches that minimize waste and improve scalability.
In conclusion, CAS No. 550-90-3 represents a significant advancement in organic chemistry with promising applications in medicine and drug delivery systems. Its unique structure and stereochemistry provide a foundation for further exploration into its biological properties and potential therapeutic uses.
550-90-3 (7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-) 関連製品
- 519-02-8(Matrine)
- 6882-68-4(Sophoridine)
- 83148-91-8((+)-Sophoridine)
- 486-87-3((+)-alpha-isolupanine)
- 641-39-4(Allomatrine)
- 2649-64-1(Clovanediol)
- 89226-50-6(Manidipine)
- 627046-53-1(2-(propan-2-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido4,5-bquinoline-4,6-dione)
- 1804457-13-3(6-(Aminomethyl)-2,3-dimethoxy-4-(trifluoromethoxy)pyridine)
- 1270552-15-2(Azetidine, 2-cyclopentyl-)

